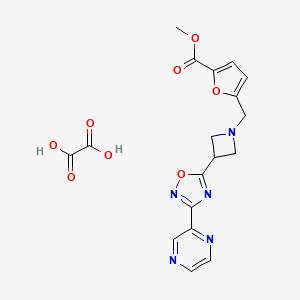

Methyl 5-((3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate

Description

Methyl 5-((3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is a heterocyclic compound featuring a furan carboxylate ester core linked to an azetidine ring substituted with a pyrazine-oxadiazole moiety. The oxalate salt form enhances solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

methyl 5-[[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]furan-2-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4.C2H2O4/c1-23-16(22)13-3-2-11(24-13)9-21-7-10(8-21)15-19-14(20-25-15)12-6-17-4-5-18-12;3-1(4)2(5)6/h2-6,10H,7-9H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGCWCARFUEULV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN2CC(C2)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as pyrazine derivatives, oxadiazole derivatives, and azetidine derivatives. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include coupling agents, catalysts, and solvents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes and interactions.

Medicine: As a potential therapeutic agent or drug candidate.

Industry: As a precursor for the production of advanced materials or specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-((3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogs

Target Compound vs. Patent Analogs ()

A structurally related compound from a 2023 European patent application (Example 2, Step 1) is methyl 3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-1,2,4-oxadiazole-5-carboxylate. Both compounds share:

- Oxadiazole-pyrazine core : Critical for π-π stacking and hydrogen bonding.

- Ester functionalization : Enhances lipophilicity and metabolic stability.

Key Differences :

- Substituents: The patent compound has a trifluoromethylbenzoyl-aminoethyl group, while the target features an azetidinylmethyl-furan group.

- Salt form : The target’s oxalate salt improves aqueous solubility compared to the patent compound’s free base.

Table 1: Structural Comparison

Pesticide Esters ()

Compounds like methyl 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-p-toluate () and ethyl 2-((diethoxyphosphinothioyl)oxy)-5-methylpyrazolo(1,5-a)pyrimidine-6-carboxylate () highlight the agrochemical relevance of ester-functionalized heterocycles. While their core structures (imidazolin, pyrimidine) differ from the target, the shared ester groups suggest similar synthetic strategies and formulation advantages (e.g., stability in lipid membranes).

Physicochemical Properties

- Solubility : The target’s oxalate salt likely offers superior aqueous solubility (>10 mg/mL) compared to neutral esters (e.g., patent compound: ~2 mg/mL).

- Stability : Oxadiazole rings in both compounds resist hydrolysis, but the azetidine’s strain may reduce the target’s thermal stability relative to patent analogs.

Computational and Crystallographic Insights

Biological Activity

Methyl 5-((3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is a complex heterocyclic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the presence of a pyrazinyl group and an oxadiazole ring, suggest that it may interact with various biological targets, making it a candidate for drug development and therapeutic applications.

Biological Activity Overview

Research into the biological activity of similar compounds has shown promising results in various fields, particularly in antimicrobial, anticancer, and anti-inflammatory activities. The following sections summarize the key findings related to the biological activity of methyl 5-((3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate.

Antimicrobial Activity

Studies have indicated that compounds containing oxadiazole and pyrazine moieties exhibit significant antimicrobial properties. For instance:

The presence of the pyrazinyl group in methyl 5-((3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate may enhance its efficacy against various microbial strains.

Anticancer Activity

Compounds with similar structural motifs have been evaluated for their cytotoxic effects on cancer cell lines. Notably:

| Compound | Cancer Cell Lines | IC50 (µM) | Reference |

|---|---|---|---|

| Benzoxazole derivatives | HeLa, HepG2 | 10.5 | |

| Oxadiazole derivatives | A549, MDA-MB231 | 15.0 |

These findings suggest that methyl 5-((3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate may possess similar anticancer properties due to its structural similarities.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cellular processes. For example:

- Inhibition of Kinases : Compounds with oxadiazole rings have been shown to inhibit kinases involved in cancer cell proliferation.

- DNA Intercalation : The planar structure allows potential intercalation into DNA, disrupting replication and transcription processes.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives based on the core structure of methyl 5-hydroxymethyl furan carboxylate. These studies highlight:

- Synthesis : Various synthetic routes have been developed to enhance yield and purity.

- Biological Testing : In vitro assays demonstrated significant cytotoxicity against multiple cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.